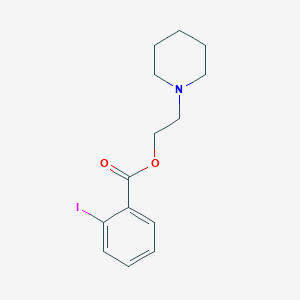
1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate, also known as PB22, is a synthetic cannabinoid that belongs to the class of indole-derived cannabinoids. Synthetic cannabinoids are compounds that are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. PB22 has been found to have a high affinity for the cannabinoid receptors in the brain and has been studied for its potential use in scientific research.
Mecanismo De Acción
1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate acts on the cannabinoid receptors in the brain, which are part of the endocannabinoid system. This system is involved in a variety of physiological processes, including pain perception, mood regulation, and appetite control. When this compound binds to the cannabinoid receptors, it activates them, leading to a cascade of downstream effects that can affect these physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anxiety-reducing), and appetite-stimulating effects. It has also been found to have anti-inflammatory properties and may have potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has several advantages for use in lab experiments. It has a high affinity for the cannabinoid receptors, which makes it a useful tool for investigating the role of these receptors in physiological processes. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of this compound is that it is a synthetic compound and may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
Direcciones Futuras
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate. One area of interest is its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Another area of interest is its potential as a tool for investigating the role of the cannabinoid receptors in physiological processes, including pain perception, mood regulation, and appetite control. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzoyl chloride with piperidine-1-propanol in the presence of a base. The resulting compound is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the cannabinoid receptors in the brain, which are involved in a variety of physiological processes, including pain perception, mood regulation, and appetite control. This compound has been used in studies to investigate the role of the cannabinoid receptors in these processes, as well as their potential as targets for therapeutic interventions.
Propiedades
Fórmula molecular |
C19H29NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H29NO2/c1-15(14-20-12-6-5-7-13-20)22-18(21)16-8-10-17(11-9-16)19(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3 |
Clave InChI |
VCCXURGIJROYHV-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CC(CN1CCCCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)

![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)




![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)



